molecular formula C2H5O6P B1581799 Acetic acid, hydroxyphosphono- CAS No. 23783-26-8

Acetic acid, hydroxyphosphono-

Cat. No. B1581799
CAS RN: 23783-26-8
M. Wt: 156.03 g/mol
InChI Key: UTCHNZLBVKHYKC-UHFFFAOYSA-N
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Description

Acetic acid, also known as ethanoic acid, is an organic compound with the chemical formula CH3COOH. It is a colorless, volatile liquid that is miscible with water and has a characteristic pungent odor. Acetic acid is the main component of vinegar, which is produced by the fermentation of ethanol. It is also found in many fruits, such as apples and grapes, and is used in numerous industrial and household applications. Hydroxyphosphonoacetic acid (HPAA) is an organophosphorus compound that is a derivative of acetic acid. HPAA is used in the synthesis of certain drugs, such as antifungal agents, and has potential applications in biotechnology and pharmaceuticals.

Scientific Research Applications

Inhibitor of Viral DNA Replication

2-hydroxy-2-phosphonoacetic acid has been used as an inhibitor of viral DNA replication . This application is particularly relevant in the field of virology, where controlling the replication of viruses is crucial for managing viral diseases.

Microbial Growth

This compound has been used as a phosphorus source for microbial growth in a phosphate-independent manner . This suggests potential applications in microbiology, particularly in studies involving the growth and development of microorganisms.

Corrosion Inhibition

2-hydroxy-2-phosphonoacetic acid is known to have a strong corrosion inhibition effect . It can improve the solubility of zinc and its corrosion inhibition performance is higher than that of HEDP and EDTMP . This makes it useful in industries where metal protection is important.

Environmental Safety

It is considered safe and reliable to use, non-toxic and pollution-free . This suggests potential applications in environmental science, particularly in areas where minimizing environmental impact is a priority.

Biological Research

The compound has been found in natural biological systems and is involved in global phosphorus cycle and oceanic methane production . This suggests potential applications in biological research, particularly in studies involving phosphorus cycling and methane production.

Chemical Diversity Studies

The chemical diversity of naturally occurring phosphonates, including 2-hydroxy-2-phosphonoacetic acid, is a subject of ongoing research . This suggests potential applications in chemistry, particularly in studies involving the synthesis and properties of phosphonates.

Mechanism of Action

properties

IUPAC Name

2-hydroxy-2-phosphonoacetic acid
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InChI

InChI=1S/C2H5O6P/c3-1(4)2(5)9(6,7)8/h2,5H,(H,3,4)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCHNZLBVKHYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40865115
Record name Acetic acid, 2-hydroxy-2-phosphono-
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Molecular Weight

156.03 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid, Brown liquid. Slight acrid odor.
Record name Acetic acid, 2-hydroxy-2-phosphono-
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Record name Hydroxyphosphonoacetic acid
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Product Name

Acetic acid, hydroxyphosphono-

CAS RN

23783-26-8
Record name Hydroxyphosphonoacetic acid
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Record name Acetic acid, 2-hydroxy-2-phosphono-
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Record name Acetic acid, 2-hydroxy-2-phosphono-
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Record name Acetic acid, 2-hydroxy-2-phosphono-
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Record name Hydroxyphosphonoacetic acid
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Record name Acetic acid, 2-hydroxy-2-phosphono
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Synthesis routes and methods

Procedure details

27 g of dimethoxyphosphinyl-hydroxy-acetic acid butyl ester and 200 ml of 5 N hydrochloric acid are boiled under reflux for 15 hours. The water is distilled off, the product is freed from residual water by azeotropic distillation with toluene and 15.0 g of phosphono-hydroxy-acetic acid are obtained (yield: 85%). 1H-NMR (D2O): δ=4.56 ppm (1H, d, J=18 Hz, P--CH)
Name
dimethoxyphosphinyl-hydroxy-acetic acid butyl ester
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How effective is 2-hydroxy-2-phosphonoacetic acid in inhibiting corrosion, and what makes it suitable for this purpose?

A: Research indicates that 2-hydroxy-2-phosphonoacetic acid effectively inhibits corrosion in metals like low carbon steel, particularly within calcium chloride brine environments []. This effectiveness likely stems from its ability to adsorb onto metal surfaces, forming a protective layer that hinders corrosive agents from reaching the metal [].

Q2: Are there any studies comparing the efficacy of 2-hydroxy-2-phosphonoacetic acid to other corrosion inhibitors?

A: Yes, several studies compare the performance of 2-hydroxy-2-phosphonoacetic acid with other compounds in inhibiting scale formation, a process closely related to corrosion. Research demonstrates that while 2-hydroxy-2-phosphonoacetic acid effectively inhibits calcium sulfate dihydrate (gypsum) precipitation, other phosphonates like aminotris(methylenephosphonic acid) (AMP) exhibit superior performance under similar conditions [, ].

Q3: Beyond corrosion inhibition, are there other industrial applications for 2-hydroxy-2-phosphonoacetic acid?

A: Yes, 2-hydroxy-2-phosphonoacetic acid is recognized as a valuable water treatment agent []. Its ability to inhibit scale formation finds application in industrial water systems where mineral deposits can hinder efficiency and cause damage [].

Q4: Has the absolute configuration of the phosphonic acid moiety in 2-hydroxy-2-phosphonoacetic acid been determined?

A: Yes, researchers successfully determined the absolute configuration of the chiral center within the phosphonic acid moiety of 2-hydroxy-2-phosphonoacetic acid []. By synthesizing both enantiomers and comparing their optical rotation to naturally occurring compounds containing the same moiety, they confirmed the (S)-configuration [].

Q5: Are there any known challenges or limitations associated with using 2-hydroxy-2-phosphonoacetic acid in industrial applications?

A: Research suggests that 2-hydroxy-2-phosphonoacetic acid may not always be the most effective scale inhibitor compared to other phosphonates or polymeric additives. For instance, it exhibits poorer performance than AMP in preventing gypsum precipitation []. Additionally, when combined with specific polymeric additives, it may demonstrate antagonistic effects, reducing the overall effectiveness of scale control [].

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